molecular formula C12H19NO6 B8212010 (3R,5S)-1-[(tert-butoxy)carbonyl]piperidine-3,5-dicarboxylic acid

(3R,5S)-1-[(tert-butoxy)carbonyl]piperidine-3,5-dicarboxylic acid

Cat. No.: B8212010
M. Wt: 273.28 g/mol
InChI Key: VACTVXMKHNDVTL-OCAPTIKFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,5S)-1-[(tert-Butoxy)carbonyl]piperidine-3,5-dicarboxylic acid (CAS: 534572-17-3, Molecular Formula: C₁₂H₁₉NO₆) is a chiral piperidine derivative with two carboxylic acid groups at the 3R and 5S positions and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen. This compound is widely used as a building block in medicinal chemistry, particularly in synthesizing protease inhibitors, peptide mimetics, and other bioactive molecules due to its rigid bicyclic structure and stereochemical control . Its molecular weight of 273.28 g/mol and polar functional groups contribute to moderate solubility in polar organic solvents like methanol or dimethyl sulfoxide (DMSO) .

Analytical data (e.g., elemental analysis: C, 52.94%; H, 7.04%; N, 5.01%) confirm its purity and structural integrity . The Boc group enhances stability during synthetic reactions, while the dicarboxylic acid motif allows for further functionalization via amidation or esterification .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-1-[(tert-butoxy)carbonyl]piperidine-3,5-dicarboxylic acid typically involves the use of tert-butyl esters. One efficient method involves the oxidation of benzyl cyanides with tert-butyl hydroperoxide under metal-free conditions . Another approach utilizes flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, offering a more efficient and sustainable process compared to traditional batch methods .

Industrial Production Methods

Industrial production of this compound often employs large-scale flow microreactor systems due to their efficiency and sustainability. These systems allow for continuous production, reducing waste and improving yield.

Chemical Reactions Analysis

Types of Reactions

(3R,5S)-1-[(tert-butoxy)carbonyl]piperidine-3,5-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quaternary ammonium cations.

Scientific Research Applications

(3R,5S)-1-[(tert-butoxy)carbonyl]piperidine-3,5-dicarboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of peptide-based therapeutics.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (3R,5S)-1-[(tert-butoxy)carbonyl]piperidine-3,5-dicarboxylic acid involves its interaction with molecular targets through its functional groups. The tert-butoxycarbonyl group protects the amine functionality, allowing selective reactions at other sites. This protection is crucial in multi-step synthesis processes, where selective deprotection can be achieved under mild conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare (3R,5S)-1-[(tert-Butoxy)carbonyl]piperidine-3,5-dicarboxylic acid with analogous compounds in terms of structure, hazards, and applications:

Compound Name CAS No. Molecular Formula Key Structural Differences Hazard Profile (GHS) Applications
This compound 534572-17-3 C₁₂H₁₉NO₆ Two carboxylic acids at 3R/5S positions H302 (oral toxicity), H312, H332 Peptide synthesis, protease inhibitors
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid 652971-20-5 C₁₇H₂₃NO₄ Phenyl substituent at 4R, single carboxylic acid H302, H315, H319, H335 Chiral intermediates, drug discovery
1-tert-Butyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate 191544-71-5 C₁₄H₂₃NO₆ Methyl esters at 3,5 positions; tricarboxylate structure Not specified Catalysis studies, polymer chemistry
(3R,4R)-1-[(tert-Butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid 1808807-76-2 C₁₁H₁₆F₃NO₄ Pyrrolidine ring; trifluoromethyl group at 4R Not specified Fluorinated drug candidates
(3R)-1-[(tert-Butoxy)carbonyl]pyrrolidine-3-carboxylic acid 864448-61-3 C₁₀H₁₇NO₄ Pyrrolidine ring; single carboxylic acid Not specified Antibiotic derivatives, agrochemicals

Structural and Functional Analysis

Ring Size and Rigidity: The piperidine backbone in the target compound provides greater conformational rigidity compared to pyrrolidine derivatives (e.g., CAS 1808807-76-2), which have a five-membered ring. This rigidity is advantageous in designing enzyme inhibitors where precise spatial arrangement is critical . The dicarboxylic acid groups in the target compound enable dual-site interactions in drug-receptor binding, unlike monocarboxylic analogs (e.g., CAS 652971-20-5) .

Substituent Effects :

  • Electron-withdrawing groups like trifluoromethyl (CAS 1808807-76-2) enhance metabolic stability but reduce solubility compared to the hydrophilic dicarboxylic acid motif in the target compound .
  • Phenyl-substituted analogs (CAS 652971-20-5) exhibit increased lipophilicity, making them more suitable for blood-brain barrier penetration .

Hazard Profiles :

  • The target compound’s lower toxicity (Category 4 acute toxicity) compared to CAS 652971-20-5 (Category 2 skin/eye irritation) suggests safer handling in laboratory settings .

Biological Activity

(3R,5S)-1-[(tert-butoxy)carbonyl]piperidine-3,5-dicarboxylic acid is a chiral compound characterized by a piperidine ring with two carboxylic acid groups and a tert-butoxycarbonyl protecting group. Its unique stereochemistry and functional groups contribute to its biological activity, making it a subject of interest in medicinal chemistry and pharmacological research.

  • Molecular Formula : C₁₂H₁₉N O₆
  • Molecular Weight : 273.28 g/mol
  • CAS Number : 534572-17-3

Biological Activities

Research indicates that compounds structurally similar to this compound exhibit a range of biological activities:

  • Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation and migration. For instance, studies on related piperidine derivatives have demonstrated their ability to suppress pathways involved in epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis .
  • Anti-inflammatory Effects : Compounds with piperidine structures have been investigated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and pathways, contributing to therapeutic effects in conditions like arthritis and other inflammatory diseases .
  • Neuroprotective Effects : Some derivatives have been studied for their neuroprotective potential, particularly in models of neurodegenerative diseases. They may modulate neurotransmitter systems or exert antioxidant effects .

The biological activity of this compound can be attributed to several mechanisms:

  • Binding Affinity : Interaction studies indicate that this compound can bind to various biological macromolecules, influencing cellular signaling pathways .
  • Enzymatic Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeUnique Features
1-Piperidinecarboxylic AcidPiperidineLacks protective groups; higher reactivity
2-(tert-butoxycarbonyl)-piperazinePiperazineDifferent ring structure; varying biological activity
N-Boc-L-aspartic AcidAmino Acid DerivativeInvolved in protein synthesis; simpler synthesis route

The structural uniqueness of this compound enhances its potential for distinct biological activities compared to these similar compounds.

Case Studies

Several studies have highlighted the biological implications of piperidine derivatives:

  • Study on Anticancer Properties : A study published in PloS One demonstrated that derivatives similar to this compound inhibited cancer cell migration by targeting MRTF-A pathways, which are crucial for EMT .
  • Neuroprotection Research : Research indicated that certain piperidine derivatives could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in treating neurodegenerative disorders .

Q & A

Q. Basic: What are the key considerations for optimizing the synthesis yield of (3R,5S)-1-[(tert-butoxy)carbonyl]piperidine-3,5-dicarboxylic acid?

Methodological Answer:
Synthesis optimization requires attention to stereochemical control, coupling efficiency, and Boc-group stability. Use tert-butoxycarbonyl (Boc) protection to shield the piperidine nitrogen during dicarboxylic acid functionalization. Monitor reaction conditions (e.g., pH, temperature) to prevent premature deprotection. For coupling steps, employ reagents like DCC or EDCI with catalytic DMAP to enhance carboxylate activation. Purify intermediates via recrystallization or silica gel chromatography, verifying purity via HPLC or LC-MS .

Q. Advanced: How can researchers resolve discrepancies in stereochemical assignments for this compound using spectroscopic data?

Methodological Answer:
Discrepancies arise from overlapping signals in 1H^1H-NMR or ambiguous NOE correlations. Use advanced techniques:

  • Chiral HPLC : Compare retention times with enantiopure standards.
  • X-ray crystallography : Resolve absolute configuration via single-crystal analysis (e.g., as in for analogous dihydropyridines).
  • Vibrational Circular Dichroism (VCD) : Confirm chirality by matching experimental and computed spectra.
    Cross-validate with 13C^13C-NMR chemical shifts and DEPT-135 to assign carbons unambiguously .

Q. Basic: What are the recommended storage conditions to maintain the compound’s stability?

Methodological Answer:
Store at 2–8°C in airtight, light-resistant containers under inert gas (N2_2 or Ar). The Boc group is sensitive to acidic/alkaline conditions; avoid exposure to moisture or amines. Confirm stability via periodic TLC or FT-IR to detect hydrolysis (loss of Boc: ~1,700 cm1^{-1} carbonyl stretch) .

Q. Advanced: How can in silico modeling predict the compound’s reactivity in nucleophilic acyl substitution reactions?

Methodological Answer:
Use density functional theory (DFT) to calculate:

  • Electrostatic potential maps : Identify nucleophilic attack sites.
  • Activation energies : Compare transition states for Boc-group cleavage under varying pH.
    Validate predictions with experimental kinetics (e.g., UV-Vis monitoring of carbonyl intermediates). Software like Gaussian or ORCA is recommended .

Q. Advanced: What strategies mitigate data contradictions in reported solubility profiles?

Methodological Answer:
Contradictions often stem from solvent polarity or impurities. Systematically test solubility in:

  • Polar aprotic solvents (DMF, DMSO): For Boc-protected intermediates.
  • Aqueous buffers (pH 4–7): Post-deprotection.
    Use dynamic light scattering (DLS) to detect aggregation. Cross-reference with COSMO-RS simulations for solvent-solute interactions .

Q. Basic: What analytical methods are critical for characterizing this compound’s purity?

Methodological Answer:

  • HPLC-MS : Quantify impurities using a C18 column (ACN/water gradient).
  • Elemental Analysis : Verify C, H, N content within ±0.3% of theoretical values.
  • Melting Point : Compare with literature (e.g., analogs in show 140–166°C ranges).
  • IR Spectroscopy : Confirm Boc retention (C=O at ~1,690 cm1^{-1}) and carboxylic acid O-H stretches (~2,500 cm1^{-1}) .

Q. Advanced: How can chiral resolution challenges be addressed during large-scale synthesis?

Methodological Answer:
Chiral resolution requires:

  • Diastereomeric salt formation : Use (1S)-(+)-camphorsulfonic acid for selective crystallization.
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) can hydrolyze enantiomers differentially.
  • Simulated Moving Bed (SMB) Chromatography : For continuous separation. Optimize mobile phase (hexane:IPA with 0.1% TFA) .

Q. Advanced: What mechanistic insights explain the compound’s reactivity in peptide coupling reactions?

Methodological Answer:
The dicarboxylic acid’s α-carboxylate acts as a nucleophile. Boc protection prevents piperidine nitrogen interference. Monitor reaction via 1H^1H-NMR:

  • Activation : Formation of mixed anhydrides (δ 2.5–3.5 ppm for DCC byproducts).
  • Coupling : Disappearance of carboxylic acid protons (δ 10–12 ppm).
    Use kinetic studies (e.g., stopped-flow IR) to optimize stoichiometry and minimize racemization .

Q. Advanced: How to assess the compound’s decomposition pathways under thermal stress?

Methodological Answer:
Perform thermogravimetric analysis (TGA) coupled with GC-MS:

  • TGA : Identify mass loss events (e.g., Boc cleavage ~150°C).
  • GC-MS : Detect volatile byproducts (e.g., tert-butyl alcohol, CO2_2).
    Compare with DFT-computed decomposition pathways to validate mechanisms .

Q. Advanced: What computational tools model the compound’s interactions with biological targets (e.g., enzymes)?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Screen binding to HDACs or proteases using PDB structures.
  • MD Simulations (GROMACS) : Assess stability of ligand-enzyme complexes over 100 ns trajectories.
    Validate with SPR or ITC for binding affinity measurements .

Properties

IUPAC Name

(3R,5S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3,5-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO6/c1-12(2,3)19-11(18)13-5-7(9(14)15)4-8(6-13)10(16)17/h7-8H,4-6H2,1-3H3,(H,14,15)(H,16,17)/t7-,8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACTVXMKHNDVTL-OCAPTIKFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H](C1)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of piperidine-1,3,5-tricarboxylic acid 1-tert-butyl ester 3,5-dimethyl ester (6.8 g, 22.5 mmol) in MeOH/water (4:1, 120 mL) is added K2CO3 (9.4 g, 68 mmol). The reaction mixture is stirred at reflux overnight. The MeOH is evaporated and the residue is extracted with dicholoromethane and 1N aq. HCl. The organic phase is dried over Na2SO4, filtered and evaporated to give a light yellow solid. MS (LC-MS): 274 [M+H]+.
Quantity
6.8 g
Type
reactant
Reaction Step One
Name
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.